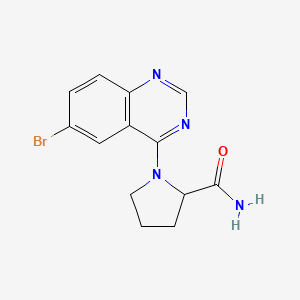

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide

Description

1-(6-Bromoquinazolin-4-yl)pyrrolidine-2-carboxamide is a quinazoline-derived compound characterized by a bromine substituent at the 6-position of the quinazoline core and a pyrrolidine-2-carboxamide group at the 4-position (Figure 1).

Properties

IUPAC Name |

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4O/c14-8-3-4-10-9(6-8)13(17-7-16-10)18-5-1-2-11(18)12(15)19/h3-4,6-7,11H,1-2,5H2,(H2,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIOIRZIZBFJCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=NC=NC3=C2C=C(C=C3)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide typically involves the construction of the quinazoline ring followed by the introduction of the bromine atom and the pyrrolidine-2-carboxamide moiety. One common synthetic route includes:

Formation of the Quinazoline Ring: Starting from anthranilic acid, the quinazoline ring can be constructed through a series of cyclization reactions.

Bromination: The quinazoline ring is then brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

Introduction of Pyrrolidine-2-carboxamide: The final step involves the coupling of the brominated quinazoline with pyrrolidine-2-carboxamide under appropriate conditions, often using coupling reagents like EDCI or HATU.

Chemical Reactions Analysis

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, potentially altering the quinazoline ring or the pyrrolidine moiety.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

Biological Studies: The compound is used in studies to understand its effects on cellular pathways and its potential as an inhibitor of specific enzymes or receptors.

Chemical Biology: Researchers use this compound to probe the structure-activity relationships of quinazoline derivatives and their biological activities.

Mechanism of Action

The mechanism of action of 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the quinazoline ring play crucial roles in binding to the target site, while the pyrrolidine-2-carboxamide moiety may enhance the compound’s stability and bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Effects

- Bromine vs. Hydroxyl/Methylthiazole : The bromine in the target compound may confer stronger electrophilic character compared to the hydroxyl or methylthiazole groups in Examples 51 and 194. This could enhance interactions with hydrophobic pockets in kinase domains but reduce aqueous solubility .

- Stereochemistry: Example 51 and 196 emphasize (2S,4R) stereochemistry, which optimizes spatial alignment with target proteins.

Pharmacokinetic and Pharmacodynamic Profiles

- Solubility : The hydroxyl group in Example 51 improves solubility via hydrogen bonding, whereas the bromine in the target compound may reduce it due to increased hydrophobicity.

- Metabolic Stability : Bulky substituents like the methylthiazole group in Example 51 and 196 likely enhance metabolic stability by shielding labile sites from cytochrome P450 enzymes .

- Target Selectivity : The acetamido group in Example 196 may refine selectivity for specific kinases, whereas the bromoquinazoline core in the target compound could exhibit broader inhibitory activity .

Biological Activity

1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a quinazoline ring substituted with a bromine atom and a pyrrolidine moiety, which enhances its potential as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

The biological activity of 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide is attributed to its ability to interact with various molecular targets within biological systems. The compound exhibits significant antioxidant , anti-inflammatory , antibacterial , antifungal , and anticancer properties. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways of disease progression, particularly in cancer and microbial infections.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

- Cellular Pathway Interference : The compound has shown potential in modulating signaling pathways associated with inflammation and oxidative stress.

Antifungal Activity

Recent studies have highlighted the antifungal potential of related quinazoline derivatives against Candida albicans. For instance, derivatives similar to 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide demonstrated minimum inhibitory concentrations (MICs) ranging from 0.4 µg/mL to 12.5 µg/mL, indicating strong antifungal activity compared to standard treatments like fluconazole .

Anticancer Properties

The compound's anticancer efficacy has been supported by various studies demonstrating its ability to induce apoptosis in cancer cells. Research indicates that quinazoline derivatives can inhibit the proliferation of cancer cells through multiple pathways, including cell cycle arrest and modulation of apoptotic markers.

Comparative Analysis

The biological activity of 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide can be compared with other halogen-substituted quinazolines:

| Compound Name | Halogen Substitution | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1-(6-bromoquinazolin-4-yl)pyrrolidine-2-carboxamide | Bromine | High | Moderate |

| 1-(6-chloroquinazolin-4-yl)pyrrolidine-2-carboxamide | Chlorine | Moderate | Low |

| 1-(6-fluoroquinazolin-4-yl)pyrrolidine-2-carboxamide | Fluorine | Moderate | Moderate |

This table illustrates that bromine substitution enhances both antimicrobial and anticancer activities compared to chlorine and fluorine analogs.

Case Studies

Several case studies have investigated the biological effects of quinazoline derivatives:

- Antibacterial Activity : A study demonstrated that quinazoline derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria, showcasing the potential for development into new antibacterial agents .

- Antioxidant Effects : Research has shown that these compounds possess strong antioxidant properties, which can mitigate oxidative stress-related diseases.

- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.